molecular formula C18H17Cl2NO5S B6124516 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid

Cat. No. B6124516
M. Wt: 430.3 g/mol
InChI Key: JRAQYLLXBYORKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid, also known as DTTA-DA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells through the activation of caspase enzymes. It is also believed to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and Physiological Effects:
2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of angiogenic factors. Additionally, 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have low toxicity levels, which makes it a safer alternative to other anticancer and anti-inflammatory drugs. However, there are also some limitations to using 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its potential applications are still being explored, which limits its use in certain research fields.

Future Directions

There are several future directions for the research and development of 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the further exploration of its potential applications in cancer treatment and diagnosis. Additionally, 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid could be studied for its potential use in other diseases, such as autoimmune disorders and cardiovascular disease. Finally, the mechanism of action of 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid could be further investigated to better understand its potential therapeutic effects.

Synthesis Methods

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl bromide with thiourea to form 2,4-dichlorobenzylthiourea. The resulting compound is then reacted with 2,4-dimethoxybenzoyl chloride to form 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid.

Scientific Research Applications

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid has been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5S/c1-25-15-6-12(18(23)24)14(7-16(15)26-2)21-17(22)9-27-8-10-3-4-11(19)5-13(10)20/h3-7H,8-9H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAQYLLXBYORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-Dichloro-benzylsulfanyl)-acetylamino]-4,5-dimethoxy-benzoic acid

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